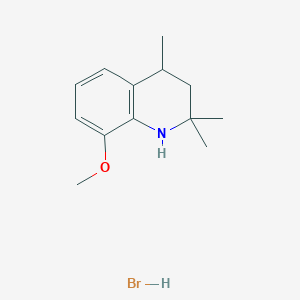![molecular formula C12H21ClN2 B6319680 N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride CAS No. 1158590-03-4](/img/structure/B6319680.png)
N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a chromatographic stationary phase, and as a spectroscopic reagent. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, it is used in biochemistry and molecular biology experiments, such as the study of enzyme kinetics.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is not fully understood. However, it is thought to act as a proton donor, donating protons to the active site of enzymes and thus altering their activity. In addition, it is thought to act as an inhibitor of certain enzymes, blocking their activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, it has been found to have an effect on the immune system, modulating the release of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to use in experiments. However, it is also important to note that this compound can be toxic in high concentrations, and it can interact with other substances, such as proteins, so caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research into N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride. The mechanism of action of this compound should be further studied in order to gain a better understanding of its effects. Additionally, the potential applications of this compound should be explored, such as its potential use as an anti-inflammatory or anti-oxidant agent. Furthermore, the potential toxicity of this compound should be further studied in order to determine safe concentrations for use in experiments. Finally, the potential interactions of this compound with other substances should be investigated in order to understand its potential effects.
Synthesemethoden
N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride can be synthesized from aniline and dimethyl propanoic acid. The reaction is carried out in the presence of hydrochloric acid, with aniline acting as the nucleophile and dimethyl propanoic acid acting as the electrophile. The reaction proceeds through an S_N2 mechanism, where the aniline attacks the carbon atom of the dimethyl propanoic acid and displaces the leaving group, forming the product.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[(propan-2-ylamino)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-10(2)13-9-11-5-7-12(8-6-11)14(3)4;/h5-8,10,13H,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJKYVAAUFVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


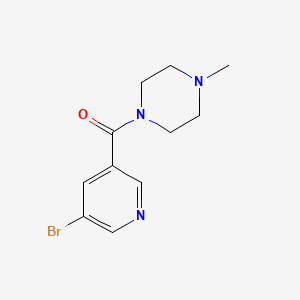
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)
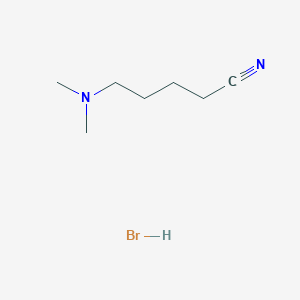
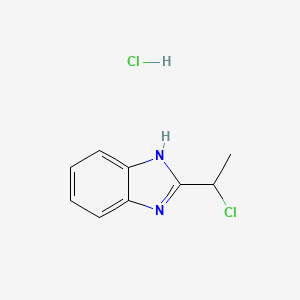
amine hydrochloride](/img/structure/B6319656.png)
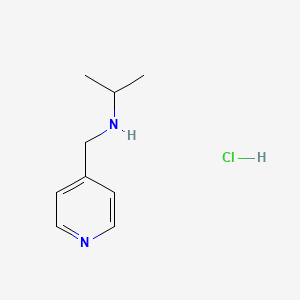
![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)

![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)

